[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride
Description
[4-(Methoxymethyl)oxan-4-yl]methanesulfonylchloride (CAS: 1783946-02-0) is a sulfonyl chloride derivative featuring a tetrahydropyran (oxane) ring substituted with a methoxymethyl group at the 4-position. Its molecular formula is C₇H₁₃ClO₄S, with a molecular weight of 228.7 g/mol . The IUPAC name is (4-methoxyoxan-4-yl)methanesulfonyl chloride, and its InChIKey is WTVJKHOCADMMRO-UHFFFAOYSA-N (Note: Correct InChIKey should be verified from PubChem or other authoritative sources, as conflicting data exists in ).
This compound is used primarily as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its sulfonyl chloride group (-SO₂Cl) confers high reactivity toward nucleophiles, enabling its use in sulfonamide or sulfonate ester formation. Safety data indicate it is classified under GHS Hazard H314 (causes severe skin burns and eye damage), requiring stringent handling protocols .
Properties
IUPAC Name |
[4-(methoxymethyl)oxan-4-yl]methanesulfonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15ClO4S/c1-12-6-8(7-14(9,10)11)2-4-13-5-3-8/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJKDHABGPCLSEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CCOCC1)CS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride typically involves the reaction of 4-(methoxymethyl)oxane with methanesulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in solvents like dichloromethane or tetrahydrofuran under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines yield sulfonamide derivatives, while reactions with alcohols produce sulfonate esters .
Scientific Research Applications
Chemistry
In chemistry, [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride is used as a reagent in organic synthesis. It is particularly useful in the preparation of sulfonamide and sulfonate ester derivatives, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine
In biological and medical research, the compound is used to modify biomolecules, such as proteins and peptides, to study their functions and interactions. It is also employed in the development of drug candidates and diagnostic tools .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in the manufacture of polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of [4-(methoxymethyl)oxan-4-yl]methanesulfonylchloride involves its ability to act as an electrophile in chemical reactions. The methanesulfonyl group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. This reactivity is exploited in various applications, from organic synthesis to biological modifications .
Comparison with Similar Compounds
[4-(1,1-Difluoroethyl)oxan-4-yl]methanesulfonylchloride (CAS: Not provided)
- Molecular Formula : C₈H₁₃ClF₂O₃S
- Key Features : Difluoroethyl substituent introduces electron-withdrawing fluorine atoms, enhancing electrophilicity of the sulfonyl chloride group.
- Applications: Potential use in fluorinated drug candidates, though understudied compared to the methoxymethyl analog .
4-(Fluoromethyl)oxan-4-yl]methanesulfonylchloride (CAS: 2639411-74-6)
- Molecular Formula : C₇H₁₂ClFO₃S
- Molecular Weight : 230.68 g/mol
- Key Features : Fluoromethyl group increases lipophilicity and metabolic stability.
(3,3-Dimethyl-5-oxooxolan-2-yl)methanesulfonylchloride (CAS: Not provided)
- Molecular Formula : C₇H₁₁ClO₄S
- Key Features : Oxolane (tetrahydrofuran) ring with a ketone and dimethyl groups alters ring strain and electronic properties.
- Applications : Intermediate in synthesizing strained heterocycles .
Aromatic Sulfonyl Chlorides
[4-(Trifluoromethyl)phenyl]methanesulfonylchloride (CAS: Not provided)
(2-Chlorophenyl)methanesulfonylchloride (CAS: Not provided)
- Market Data : Global production trends highlight its use in agrochemicals. Manufacturing involves direct chlorosulfonation of toluene derivatives .
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups : Methoxymethyl (electron-donating) decreases sulfonyl chloride reactivity compared to fluorinated analogs (electron-withdrawing) .
- Hydrolytic Stability : Fluorinated derivatives exhibit slower hydrolysis in aqueous media, enhancing shelf life .
- Thermal Decomposition : All sulfonyl chlorides release toxic gases (e.g., SO₂, HCl) upon heating, necessitating controlled storage .
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